Vacuolin-1

Beschreibung

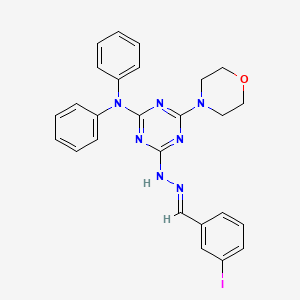

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJTSRAQUFNOP-TURZUDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351986-85-1 | |

| Record name | Vacuolin-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vacuolin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a cell-permeable small molecule that has been instrumental in dissecting complex cellular processes, particularly those involving endosomes and lysosomes. Initially identified for its dramatic effect on vacuole formation and its inhibitory role in Ca²⁺-dependent lysosomal exocytosis, subsequent research has revealed a more intricate mechanism of action primarily centered on the inhibition of the phosphoinositide kinase, PIKfyve.[1][2][3] This guide provides a comprehensive overview of the known and debated mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved cellular pathways and experimental workflows.

Primary Mechanism of Action: PIKfyve Inhibition

The most robustly supported mechanism of action for this compound is its role as a potent and selective inhibitor of PIKfyve.[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid is crucial for the regulation of endosome and lysosome homeostasis, including vesicle fission and fusion events.

By inhibiting PIKfyve, this compound disrupts the production of PI(3,5)P₂, leading to several downstream consequences:

-

Impaired Lysosomal Maturation: The proper maturation of late endosomes into lysosomes is dependent on PI(3,5)P₂-mediated processes. This compound treatment impairs this maturation, leading to the accumulation of dysfunctional lysosomes.[1][4]

-

Inhibition of Autophagy: Autophagy is a catabolic process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded. This compound blocks this fusion, leading to an accumulation of autophagosomes.[5][6][7] This effect is a direct consequence of impaired lysosomal function.

-

Vacuole Formation: The characteristic large vacuoles induced by this compound are a result of the homotypic fusion of endosomes and lysosomes, a process that is normally balanced by fission events regulated by PI(3,5)P₂.[5][8][9]

Signaling Pathway of PIKfyve Inhibition by this compound

Caption: this compound inhibits PIKfyve, blocking PI(3,5)P₂ synthesis and downstream lysosomal processes.

Controversial Mechanism: Inhibition of Ca²⁺-Dependent Lysosomal Exocytosis

The initial discovery of this compound identified it as an inhibitor of Ca²⁺-dependent lysosomal exocytosis.[8][9] This process is important for plasma membrane repair and cellular secretion. The proposed mechanism was that this compound specifically blocks the fusion of lysosomes with the plasma membrane in response to elevated intracellular calcium levels, without affecting other exocytic events like the fusion of enlargeosomes.[8][9]

However, this finding has been contested. Subsequent studies have reported that this compound, despite altering lysosome morphology, does not inhibit ionomycin- or wound-induced lysosomal exocytosis.[10][11] This discrepancy in the literature suggests that the effect of this compound on lysosomal exocytosis may be cell-type specific or dependent on the experimental conditions.

Experimental Workflow for Lysosomal Exocytosis Assay

Caption: Workflow for assessing the effect of this compound on Ca²⁺-dependent lysosomal exocytosis.

Other Reported Mechanisms and Effects

Activation of RAB5A

Some research suggests that this compound's inhibition of autophagosome-lysosome fusion is mediated through the activation of the small GTPase RAB5A.[5][12] RAB5A is a key regulator of early endosome fusion. Its hyperactivation could disrupt the normal endosomal maturation pathway, thereby indirectly preventing the fusion of autophagosomes with functional lysosomes.[5]

Alteration of Lysosomal pH and Ca²⁺

This compound treatment has been shown to increase the pH of the lysosomal lumen (alkalinization) and decrease the concentration of free Ca²⁺ within the lysosome.[5] These effects are likely downstream consequences of PIKfyve inhibition and the disruption of normal lysosomal function, as the maintenance of the acidic lysosomal environment and ion gradients is an active process.

Interaction with TRPML1

The lysosomal Ca²⁺ channel TRPML1 has been implicated in the cellular response to this compound. Overexpression or activation of TRPML1 can counteract the this compound-induced enlargement of lysosomes, suggesting that TRPML1-mediated Ca²⁺ release may promote lysosomal fission, a process inhibited by this compound.[13][14]

Quantitative Data Summary

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| β-hexosaminidase Release | HeLa | 5 or 10 µM | Complete block of ionomycin-induced release | [3][15] |

| β-hexosaminidase Release | NRK, HeLa | 5 µM | No inhibition of ionomycin-induced release | [10][11] |

| Lamp-1 Surface Appearance | BSC-1 | 1 µM | Complete block of ionomycin-induced appearance | [8] |

| Lamp-1 Surface Appearance | HeLa, NRK | 5 µM | No inhibition of ionomycin-induced appearance | [11] |

| Autophagosome Accumulation | HeLa | 1 µM | Significant accumulation of LC3-II | [5] |

| Lysosome Enlargement | Cos1 | 1 µM | Induces enlarged lysosomes (>4 µm) | [13][14] |

| PIKfyve Inhibition | In vitro | Not specified | Potent inhibitor | [2] |

Detailed Experimental Protocols

β-Hexosaminidase Release Assay (for Lysosomal Exocytosis)

-

Cell Culture: Plate HeLa cells in 6-well plates and grow to confluency.

-

Pre-treatment: Pre-incubate cells with 1-10 µM this compound (or DMSO as a vehicle control) in serum-free medium for 1-2 hours at 37°C.

-

Stimulation: To induce lysosomal exocytosis, add a Ca²⁺ ionophore such as 5 µM ionomycin to the medium and incubate for 10-15 minutes at 37°C.

-

Sample Collection: Collect the cell culture supernatant. To measure the total cellular β-hexosaminidase activity, lyse the cells in the well with a buffer containing 0.1% Triton X-100.

-

Enzymatic Assay:

-

Add an aliquot of the supernatant or cell lysate to a reaction buffer containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine, pH 10.4).

-

Measure the absorbance of the product at 405 nm.

-

-

Data Analysis: Express the amount of released β-hexosaminidase as a percentage of the total cellular activity.

Autophagy Flux Assay using tandem fluorescent-tagged LC3 (tfLC3)

-

Cell Transfection: Transfect HeLa cells with a plasmid encoding tfLC3 (mRFP-EGFP-LC3). This reporter fluoresces yellow (mRFP and EGFP) in non-acidic autophagosomes and red (mRFP only) in acidic autolysosomes, as the EGFP signal is quenched by low pH.

-

Treatment: Treat the transfected cells with this compound (e.g., 1 µM) or a known autophagy inhibitor like Bafilomycin A1 (as a positive control) for 6 hours.

-

Microscopy:

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

-

Image the cells using a confocal microscope, capturing both the EGFP and mRFP signals.

-

-

Data Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion. Alternatively, analyze total cell lysates by Western blot for LC3-II accumulation.

In Vitro PIKfyve Kinase Assay

-

Immunoprecipitation: Immunoprecipitate PIKfyve from cell lysates using an anti-PIKfyve antibody.

-

Kinase Reaction:

-

Resuspend the immunoprecipitated beads in a kinase buffer containing PI(3)P as a substrate and [γ-³²P]ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate at 30°C for 30 minutes.

-

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Thin-Layer Chromatography (TLC): Separate the radiolabeled lipid products by TLC.

-

Autoradiography: Detect the amount of synthesized [³²P]PI(3,5)P₂ by autoradiography and quantify using densitometry.

-

Data Analysis: Determine the inhibitory effect of this compound on PIKfyve activity, potentially calculating an IC₅₀ value.

Conclusion

The primary mechanism of action of this compound is the inhibition of the lipid kinase PIKfyve. This leads to a cascade of effects on the endo-lysosomal system, including impaired lysosomal maturation, blockage of autophagosome-lysosome fusion, and the formation of large cytoplasmic vacuoles. While its role as an inhibitor of Ca²⁺-dependent lysosomal exocytosis remains a point of contention in the literature, its utility as a tool to study autophagy and lysosomal biology is well-established. Researchers using this compound should be aware of its multiple potential effects and the existing controversies to ensure accurate interpretation of their experimental results. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing studies involving this multifaceted small molecule.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Novel this compound Analogues as Autophagy Inhibitors by Virtual Drug Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The small chemical this compound inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The small chemical this compound inhibits Ca(2+)-dependent lysosomal exocytosis but not cell resealing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. The small chemical this compound alters the morphology of lysosomes without inhibiting Ca2+-regulated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

Vacuolin-1 as a PIKfyve Inhibitor: A Technical Guide to its Impact on Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vacuolin-1, a potent small molecule that has been identified as an inhibitor of the phosphoinositide kinase, PIKfyve. Inhibition of PIKfyve by this compound has profound effects on intracellular membrane trafficking, particularly disrupting the final stages of autophagy. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual diagrams of the associated cellular pathways and workflows. The information presented is intended to serve as a valuable resource for researchers in cell biology, cancer biology, and neurodegenerative disease, as well as for professionals involved in drug discovery and development.

Introduction to this compound, PIKfyve, and Autophagy

This compound is a cell-permeable triazine-based compound initially identified for its ability to induce the formation of large cytoplasmic vacuoles derived from endosomes and lysosomes.[1][2] While first characterized for its effects on lysosomal exocytosis, subsequent research has established it as a potent inhibitor of PIKfyve, a lipid kinase crucial for endolysosomal homeostasis.[3][4][5][6]

PIKfyve , also known as phosphoinositide 5-kinase type III, is the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P).[7][8] PI(3,5)P2 is a low-abundance signaling lipid that plays a critical role in regulating endosome and lysosome membrane dynamics, including fission, fusion, and trafficking events.[8][9]

Autophagy is a fundamental cellular catabolic process responsible for the degradation and recycling of cellular components, such as misfolded proteins and damaged organelles.[10][11][12] This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.[12] Dysfunctional autophagy is implicated in a wide range of human diseases, including cancer and neurodegenerative disorders.[11][13]

This compound, through its inhibition of PIKfyve, serves as a critical chemical tool to dissect the later stages of the autophagy pathway, specifically the maturation of lysosomes and their fusion with autophagosomes.[3][5][14]

Mechanism of Action: this compound as a PIKfyve Inhibitor

High-content screening and subsequent cluster analysis identified this compound as a potent PIKfyve inhibitor, grouping it with the known PIKfyve inhibitor YM201636 based on morphological information.[3] The inhibition of PIKfyve by this compound disrupts the production of PI(3,5)P2, a key lipid for maintaining lysosomal identity and function.[8] This disruption leads to a cascade of cellular events that ultimately impair the degradative capacity of the cell.

The primary consequence of PIKfyve inhibition by this compound is the impairment of lysosomal maturation.[3][5][14] This leads to a blockage in the late stages of autophagy, specifically preventing the fusion of autophagosomes with lysosomes.[10][13][15] As a result, autophagosomes accumulate within the cell.[10][13][16]

Interestingly, some studies suggest that this compound's effects on autophagy are also mediated by the activation of the small GTPase RAB5A.[10][13][15] this compound treatment has been shown to markedly activate RAB5A, and expression of a dominant-negative RAB5A mutant can inhibit the this compound-induced blockage of autophagosome-lysosome fusion.[10][13][17] This suggests a complex mechanism where this compound may have effects beyond direct PIKfyve inhibition.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies, providing a clear comparison of this compound's efficacy and cellular effects.

Table 1: Potency and Cytotoxicity of this compound

| Parameter | This compound | Chloroquine (CQ) | Cell Line | Reference |

| Autophagy Inhibition | At least 10-fold more potent than CQ | - | HeLa | [10][13][16] |

| Effective Concentration | 1 µM | 100 µM (induces cell loss) | HeLa | [13][16][18] |

| Cytotoxicity | Significantly less toxic than CQ | Higher toxicity | HeLa | [10][13][16][18] |

Table 2: Effects of this compound on Lysosomal Function

| Parameter | Condition | Result | Cell Line | Reference |

| Lysosomal pH | Control | pH 4.7 | HeLa | [13] |

| 1 µM this compound | pH 5.2 | HeLa | [13] | |

| Lysosomal Ca2+ Release | Pretreatment with 1 µM this compound | Significantly lowered GPN-induced Ca2+ release | HeLa | [13] |

| β-hexosaminidase Release | Control (Ionomycin-induced) | 18-20% release | HeLa | [1][19] |

| 5 or 10 µM this compound (Ionomycin-induced) | ~4% release (no more than unexposed cells) | HeLa | [1][19] |

Table 3: Effects of this compound on Autophagy Markers

| Marker | Treatment | Observation | Cell Line | Reference |

| LC3B-II and SQSTM1 | 1 µM this compound (6h) | Accumulation of both proteins | HeLa | [13][18] |

| tfLC3B Puncta | 1 µM this compound | Accumulation of yellow puncta (autophagosomes), not red-only (autolysosomes) | HeLa | [2][13] |

| GFP-LC3B Puncta | 1 µM this compound | Marked accumulation of puncta | HeLa | [13] |

| Colocalization | 1 µM this compound | GFP-LC3B puncta did not colocalize with RFP-LAMP1 (lysosomes) | HeLa | [13][20] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the effects of this compound on autophagy.

Cell Culture and Treatment

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution.[4] For experiments, cells are treated with a final concentration of 1-10 µM this compound for various durations (e.g., 6 hours for autophagy marker analysis).[13][14][18]

Western Blotting for Autophagy Markers

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against LC3B and SQSTM1 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][18]

Immunofluorescence and Colocalization Studies

-

Cell Seeding: Cells are grown on glass coverslips. For colocalization, cells can be transfected with plasmids like tfLC3B (RFP-GFP-LC3B) or co-transfected with GFP-LC3 and RFP-LAMP1.[13]

-

Treatment: Cells are treated with this compound (e.g., 1 µM).

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with a detergent like saponin or Triton X-100.

-

Staining: For endogenous protein staining, cells are incubated with primary antibodies (e.g., anti-LAMP1) followed by fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.[13][20] Colocalization analysis is performed using appropriate software.

Lysosomal pH Measurement

-

Probe Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as LysoSensor Yellow/Blue DND-160, according to the manufacturer's instructions. This ratiometric probe allows for quantitative pH measurement.

-

Treatment: Cells are treated with this compound (e.g., 1 µM).

-

Measurement: The fluorescence intensity at the two emission wavelengths is measured using a fluorescence microplate reader or a confocal microscope.

-

Calibration: A calibration curve is generated using buffers of known pH to convert the fluorescence ratio to an absolute lysosomal pH value.[13]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound or a control compound (e.g., CQ) for an extended period (e.g., 48 hours).[13][16][18]

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[13][16][18]

Electron Microscopy

-

Cell Preparation: Cells are grown on coverslips and treated with this compound (e.g., 1 µM for 20-180 minutes).[1][4]

-

Fixation: Cells are washed with PBS and fixed with a solution containing paraformaldehyde and glutaraldehyde.[1]

-

Processing: The cells are processed for ultrathin cryosectioning and immunolabeling.[1][4]

-

Imaging: Sections are examined with a transmission electron microscope to visualize the ultrastructure of vacuoles, autophagosomes, and lysosomes.[1][14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: PIKfyve signaling in autophagy and inhibition by this compound.

Caption: Experimental workflow for studying this compound's effects.

Caption: Logical cascade of this compound's effects on autophagy.

Conclusion and Future Directions

This compound is a powerful and specific inhibitor of the lipid kinase PIKfyve, making it an invaluable tool for studying the intricate processes of endolysosomal trafficking and autophagy.[3][4][6] Its primary mechanism of action involves the impairment of lysosomal maturation, leading to a potent and reversible blockage of autophagosome-lysosome fusion.[3][10][13] This results in the accumulation of autophagosomes, a hallmark of late-stage autophagy inhibition.[13] Compared to general lysosomotropic agents like chloroquine, this compound offers higher potency with lower cytotoxicity, providing a more refined method for modulating autophagy.[10][13][16]

The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies. The continued investigation of this compound and other PIKfyve inhibitors is crucial.[21][22] Such research will not only enhance our fundamental understanding of autophagy but also pave the way for novel therapeutic strategies targeting autophagy-dependent diseases, including a range of cancers and neurodegenerative disorders.[7][22][23]

References

- 1. embopress.org [embopress.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Vacuolin‐1 inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition – ScienceOpen [scienceopen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]

- 8. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 10. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Association Between Autophagy and Neurodegenerative Diseases [frontiersin.org]

- 12. The Function of Autophagy in Neurodegenerative Diseases [mdpi.com]

- 13. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. apexbt.com [apexbt.com]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Mechanisms and Experimental Dissection of Vacuolin-1-Induced Cytoplasmic Vacuolation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a potent, cell-permeable small molecule that induces rapid and reversible cytoplasmic vacuolation, primarily through the homotypic fusion of late endosomes and lysosomes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, focusing on its key molecular targets and signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for studying its effects, and visual representations of the involved cellular processes to serve as a valuable resource for researchers in cell biology and drug development.

Introduction

Cytoplasmic vacuolation is a morphological phenomenon observed in mammalian cells in response to various stimuli, including certain compounds and pathological conditions[1][2]. This compound, a triazine-based compound, has emerged as a key chemical tool for studying the dynamics of the endo-lysosomal system due to its ability to induce the formation of large, swollen vacuoles derived from late endosomes and lysosomes[3][4]. Understanding the precise mechanism of action of this compound is crucial for its application in dissecting membrane trafficking, autophagy, and for exploring its therapeutic potential. This guide delineates the core molecular events triggered by this compound that lead to cytoplasmic vacuolation.

Core Mechanism of this compound-Induced Cytoplasmic Vacuolation

This compound induces cytoplasmic vacuolation through a multi-faceted mechanism that converges on the disruption of normal endo-lysosomal trafficking and fusion events. The primary molecular events are the activation of the small GTPase RAB5A and the inhibition of the phosphoinositide kinase PIKfyve.

Activation of RAB5A

RAB5A is a master regulator of early endosome fusion[5][6]. This compound has been shown to markedly activate RAB5A GTPase activity[3][7][8]. The active, GTP-bound form of RAB5A promotes the homotypic fusion of endosomes[5]. By activating RAB5A, this compound is thought to enhance the fusion of late endosomes and lysosomes, leading to the formation of enlarged vacuoles[3][7]. This sustained activation of RAB5A also stalls the maturation of endosomes, further contributing to the disruption of the endo-lysosomal pathway[3].

Inhibition of PIKfyve

PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) on the surface of late endosomes and lysosomes[9][10][11]. PI(3,5)P2 is critical for the fission of vesicles from these organelles, a process necessary for their recycling and maintenance of their size and number[12]. This compound is a potent inhibitor of PIKfyve[9][10][11]. By inhibiting PIKfyve, this compound depletes the pool of PI(3,5)P2, which in turn blocks the fission of late endosomes and lysosomes. This inhibition of fission, coupled with ongoing homotypic fusion, results in the characteristic large vacuoles[12][13].

Downstream Effects on Lysosomal Homeostasis

The activation of RAB5A and inhibition of PIKfyve by this compound lead to significant alterations in lysosomal physiology:

-

Alkalinization of Lysosomal pH: Treatment with this compound leads to an increase in the luminal pH of lysosomes[3][13]. In HeLa cells, for instance, the lysosomal pH increases from approximately 4.7 to 5.2 upon treatment with 1 µM this compound[3]. This alkalinization can impair the activity of acid-dependent lysosomal hydrolases and disrupt the fusion of autophagosomes with lysosomes[3].

-

Depletion of Lysosomal Calcium: this compound treatment has been shown to decrease the concentration of free calcium within the lysosomal lumen[3][7]. This is significant as lysosomal calcium stores are crucial for various cellular processes, including membrane fusion events.

Signaling Pathways and Experimental Workflows

The interplay between RAB5A activation and PIKfyve inhibition by this compound culminates in the observed cytoplasmic vacuolation. The following diagrams illustrate these pathways and a general workflow for their investigation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small chemical this compound inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Rab5 activity in the cell by effector pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

The Role of Vacuolin-1 in Blocking Autophagosome-Lysosome Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolin-1 is a potent, cell-permeable, and reversible small molecule inhibitor of the final stage of autophagy, specifically blocking the fusion of autophagosomes with lysosomes.[1][2][3] This leads to the accumulation of autophagosomes within the cell.[1][4] Its mechanism of action is multifaceted, primarily involving the activation of the small GTPase RAB5A, which in turn disrupts the fusion process.[1][2] Additionally, this compound induces a moderate increase in lysosomal pH and a decrease in lysosomal calcium levels, further impeding degradative processes.[1][2][5] Notably, this compound exhibits significantly higher potency and lower cytotoxicity compared to the commonly used autophagy inhibitor chloroquine (CQ).[1][5] Recent studies have also identified this compound as a potent inhibitor of PIKfyve kinase, a key regulator of endosomal trafficking and lysosomal maturation.[6][7] This technical guide provides an in-depth overview of this compound's mechanism, quantitative effects, and the experimental protocols utilized to characterize its function.

Mechanism of Action

This compound disrupts the intricate process of autophagosome-lysosome fusion through several interconnected pathways:

-

RAB5A Activation: The primary mechanism of this compound is the marked activation of RAB5A, a small GTPase essential for endosome fusion.[1][2] The sustained activation of RAB5A is thought to interfere with the timely maturation of endosomes and their subsequent fusion with lysosomes, which is a prerequisite for autophagosome-lysosome fusion.[1] Expression of a dominant-negative RAB5A mutant or knockdown of RAB5A significantly mitigates the inhibitory effect of this compound on autophagy.[1][2]

-

Lysosomal Alkalinization: Treatment with this compound leads to a modest but significant increase in the luminal pH of lysosomes.[1][2][5] While it only marginally inhibits the vacuolar ATPase (V-ATPase), this alkalinization can reduce the activity of pH-sensitive lysosomal hydrolases, thus impairing the degradative capacity of the lysosome.[1][2]

-

Decreased Lysosomal Calcium: this compound treatment results in a reduction of the lysosomal calcium (Ca²⁺) pool.[1][2][5] Lysosomal calcium signaling is crucial for various fusion events within the endolysosomal system, and its depletion by this compound likely contributes to the blockade of autophagosome-lysosome fusion.[1][8]

-

PIKfyve Inhibition: this compound has been identified as a potent inhibitor of PIKfyve, a phosphoinositide kinase that generates PI(3,5)P2.[6][7] PI(3,5)P2 is critical for the regulation of endosomal trafficking, lysosome homeostasis, and the maturation of autophagosomes.[9][10] Inhibition of PIKfyve by this compound impairs lysosomal maturation, contributing to the block in autophagy.[6][7]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative effects of this compound as reported in the literature.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Autophagy Inhibition | HeLa | 1 µM | Accumulation of LC3-II and SQSTM1 | [1] |

| HeLa | 1 µM | Accumulation of yellow LC3 puncta in tfLC3B-expressing cells | [1] | |

| Various | ~1 µM | At least 10-fold more potent than Chloroquine (CQ) | [1][5] | |

| Lysosomal pH | HeLa | 1 µM | Increase from pH 4.7 to pH 5.2 | [1] |

| Lysosomal Calcium | HeLa | 1 µM | Significant decrease in GPN-induced lysosomal Ca²⁺ release | [1][5] |

| Cytotoxicity | HeLa | Up to 10 µM | Much less toxic than Chloroquine (CQ) over a 48-hour period | [1][11] |

| Endosomal Degradation | HeLa | 1 µM | Inhibition of EGF-induced EGFR degradation | [1] |

| Lysosomal Exocytosis | HeLa | 5-10 µM | Inhibition of ionomycin-induced β-hexosaminidase release | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Autophagic Flux Assay using Tandem Fluorescent-LC3 (tfLC3)

This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

-

Cell Culture and Transfection: HeLa cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with the ptfLC3 plasmid (encoding RFP-GFP-LC3) using a suitable transfection reagent.

-

This compound Treatment: Transfected cells are treated with 1 µM this compound or vehicle control (DMSO) for a specified period (e.g., 6 hours).

-

Microscopy: Cells are fixed with 4% paraformaldehyde, and images are acquired using a fluorescence microscope.

-

Analysis: The number of yellow (GFP⁺RFP⁺, autophagosomes) and red (GFP⁻RFP⁺, autolysosomes) puncta per cell are quantified. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion.[1]

Western Blot for LC3-II and SQSTM1/p62

This method is used to quantify the accumulation of autophagosome-associated proteins.

-

Cell Lysis: HeLa cells are treated with various concentrations of this compound (e.g., 0.1-10 µM) for 6 hours. Cells are then lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3B and SQSTM1.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of LC3-II and SQSTM1 indicates the accumulation of autophagosomes.[1]

Lysosomal pH Measurement

This protocol allows for the quantification of changes in lysosomal pH.

-

Cell Staining: HeLa cells are treated with 1 µM this compound for 6 hours. The cells are then loaded with a ratiometric lysosomotropic dye, such as LysoSensor Yellow/Blue DND-160, according to the manufacturer's instructions.

-

Fluorimetry: The fluorescence intensity is measured using a microplate reader at the two emission wavelengths of the dye.

-

Calibration and Analysis: A calibration curve is generated using buffers of known pH to convert the fluorescence ratio to a pH value.[1]

RAB5A Activity Assay

This assay measures the level of active, GTP-bound RAB5A.

-

Cell Treatment and Lysis: HeLa cells are treated with 1 µM this compound for the desired time. Cells are then lysed in a buffer compatible with GST-pulldown assays.

-

GST-Pulldown: The cell lysates are incubated with a GST-fusion protein corresponding to the RAB5A-binding domain of a RAB5A effector protein (e.g., Rabaptin-5), which is pre-bound to glutathione-Sepharose beads. This specifically pulls down the active GTP-bound form of RAB5A.

-

Western Blot Analysis: The pulled-down proteins are eluted, separated by SDS-PAGE, and the amount of RAB5A is quantified by Western blotting using a RAB5A-specific antibody.[1]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound signaling pathway leading to fusion block.

Experimental Workflow for Autophagic Flux Analysis

Caption: Workflow for tfLC3-based autophagic flux analysis.

Logical Relationship of this compound's Mechanism

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound is a valuable research tool for studying the intricate process of autophagy, particularly the terminal step of autophagosome-lysosome fusion. Its potent and reversible inhibitory action, coupled with low cytotoxicity, makes it a superior alternative to other autophagy inhibitors like chloroquine for many applications. The dual mechanism involving both the activation of RAB5A and the inhibition of PIKfyve highlights the complex regulation of the endolysosomal system. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies of autophagy and related cellular processes. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into the regulation of membrane trafficking and its role in health and disease.

References

- 1. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. Identification of Novel this compound Analogues as Autophagy Inhibitors by Virtual Drug Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The small chemical this compound inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 10. The signaling lipid PI(3,5)P2 stabilizes V1–Vo sector interactions and activates the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Vacuolin-1: Mechanisms and Impacts on Intracellular Membrane Trafficking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolin-1 is a potent, cell-permeable small molecule that has emerged as a critical tool for studying intracellular membrane dynamics. Initially identified for its ability to induce the rapid formation of large vacuoles from endosomes and lysosomes, its effects are now known to be more nuanced. This compound selectively disrupts several key trafficking pathways, including autophagosome-lysosome fusion, Ca²⁺-dependent lysosomal exocytosis, and general endosomal degradation. Mechanistically, its actions are linked to the activation of the small GTPase RAB5A and the inhibition of the lipid kinase PIKfyve. This guide provides an in-depth analysis of this compound's mode of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex cellular processes it modulates. Its specificity for certain pathways, while leaving others like constitutive secretion and plasma membrane repair unaffected, makes it an invaluable compound for dissecting the intricate network of intracellular membrane trafficking.

Core Mechanisms of Action

This compound exerts its effects through multiple points of intervention in the endolysosomal system. Its primary characteristic is the dramatic morphological change it induces in endosomes and lysosomes.

1.1. Induction of Endolysosomal Vacuolation Upon treatment, this compound causes the rapid and reversible homotypic fusion of endosomes and lysosomes, resulting in the formation of large, swollen vacuoles.[1][2] This effect is specific to the endolysosomal compartment; other organelles such as the Golgi apparatus, endoplasmic reticulum, and enlargeosomes remain morphologically unaffected.[1][3][4] The vacuoles derived from early and recycling endosomes tend to be larger (up to 3 µm in diameter) and located in the perinuclear region, while those originating from late endosomes and lysosomes are smaller (~1 µm) and more peripheral.[1] Importantly, the molecular identity of these compartments is maintained, as markers for early and late endosomes do not intermix within the induced vacuoles.[1][3]

1.2. Activation of RAB5A A key molecular mechanism underlying this compound's activity is the marked activation of the small GTPase RAB5A.[2][5][6] RAB5A is a master regulator of early endosome fusion. By locking RAB5A in its active, GTP-bound state, this compound promotes excessive homotypic fusion of early endosomes.[2][7] This sustained RAB5A activation also stalls the maturation of endosomes, a process that requires a "RAB conversion" from RAB5 to RAB7.[2] Consequently, the fusion of endosomes and autophagosomes with lysosomes is blocked, leading to a defect in general endosomal-lysosomal degradation pathways.[2][5][8] The effects of this compound can be significantly inhibited by the expression of a dominant-negative RAB5A mutant or by RAB5A knockdown.[2][5][9]

1.3. Inhibition of PIKfyve Kinase this compound is also characterized as a potent and selective inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[10][11] PIKfyve is the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a crucial signaling lipid that regulates endomembrane trafficking, lysosome homeostasis, and V-ATPase activity.[10][12][13] By inhibiting PIKfyve, this compound disrupts these PI(3,5)P₂-dependent processes, contributing to the observed block in lysosomal maturation and function.[10][11]

Impact on Key Intracellular Trafficking Pathways

This compound's molecular activities translate into significant, yet specific, disruptions of major cellular trafficking routes.

2.1. Inhibition of Autophagosome-Lysosome Fusion this compound is a powerful inhibitor of autophagy at the final step: the fusion of autophagosomes with lysosomes.[2][5] This blockade leads to the accumulation of autophagosomes within the cell.[2][8] The effect is both potent—reportedly at least 10 times more so than the widely used autophagy inhibitor chloroquine (CQ)—and reversible.[2][5][8] This inhibition is a direct consequence of the disruption of lysosomal function, including the alkalinization of lysosomal pH.[2][5]

2.2. Blockade of Ca²⁺-Dependent Lysosomal Exocytosis this compound blocks the Ca²⁺-dependent fusion of lysosomes with the plasma membrane, a process critical for the release of lysosomal enzymes and for contributing membrane to repair plasma membrane wounds.[1][14][15][16] Treatment with this compound completely inhibits the ionomycin-induced surface appearance of the lysosomal marker Lamp-1 and the release of the lysosomal enzyme β-hexosaminidase.[1][16] However, it is important to note that this finding has been contested, with one study reporting that this compound alters lysosome morphology without inhibiting Ca²⁺-regulated exocytosis in HeLa and NRK cells.[17] This discrepancy may depend on cell type or specific experimental conditions.[2]

2.3. Disruption of Endosomal-Lysosomal Degradation By stalling endosome maturation and impairing lysosomal function, this compound causes a general defect in the degradation of cargo delivered via the endocytic pathway.[2][5] For example, it inhibits the degradation of the epidermal growth factor receptor (EGFR) following its endocytosis.[2][8]

2.4. Stimulation of Exosome Production Interestingly, the disruption of endolysosomal trafficking towards degradation appears to reroute multivesicular endosomes towards fusion with the plasma membrane. This results in a multi-fold increase in the release of exosomes, which are extracellular vesicles containing marker proteins like CD63 and Alix.[18]

Quantitative Data Summary

The effects of this compound have been quantified across several studies, providing precise metrics for its activity.

Table 1: Effect of this compound on Lysosomal Function and Autophagy

| Parameter Measured | Cell Type | This compound Conc. | Control Value | Value with this compound | Citation |

|---|---|---|---|---|---|

| β-Hexosaminidase Release (Ionomycin-stimulated) | HeLa | 5-10 µM | 18-20% of total | ~4% of total | [1][16] |

| β-Hexosaminidase Release (Ionomycin-stimulated) | HeLa, NRK | 5 µM | Stimulated release observed | No inhibition of release | [17] |

| Lysosomal pH | HeLa | 1 µM | 4.7 | 5.2 | [2] |

| Autophagy Inhibition vs. Chloroquine (CQ) | Various | N/A | N/A | At least 10x more potent |[2][5][8] |

Table 2: Morphological Changes Induced by this compound

| Feature | Compartment | This compound Conc. | Description of Change | Size | Citation |

|---|---|---|---|---|---|

| Vacuolation | Early/Recycling Endosomes | 1 µM | Formation of large, swollen vacuoles | Up to 3 µm | [1] |

| Vacuolation | Late Endosomes/Lysosomes | 1 µM | Formation of smaller vacuoles | ~1 µm |[1] |

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures related to this compound.

Caption: this compound signaling pathway and its downstream effects.

Caption: Experimental workflow for the β-hexosaminidase release assay.

Caption: Cellular processes affected versus unaffected by this compound.

Selectivity Profile: Unaffected Cellular Processes

A key feature of this compound for research applications is its high degree of specificity. Several fundamental cellular processes are not perturbed by its activity, highlighting the targeted nature of its effects.

-

Plasma Membrane Resealing: Despite inhibiting the exocytosis of lysosomes, which are thought to provide membrane for repair, this compound does not affect the cell's ability to reseal wounds in the plasma membrane.[1][14][15]

-

Constitutive Secretory Pathway: The trafficking of proteins from the endoplasmic reticulum through the Golgi to the plasma membrane is not affected.[1][19]

-

Enlargeosome Exocytosis: The Ca²⁺-dependent exocytosis of enlargeosomes, another type of secretory vesicle, is not inhibited by this compound.[1][10]

-

Cytoskeletal Organization: The integrity and organization of both actin and tubulin cytoskeletal networks are not disturbed.[1][19]

-

Receptor-Mediated Endocytosis: The initial internalization of cargo from the plasma membrane proceeds normally in the presence of this compound.[1][19]

Key Experimental Protocols

6.1. Protocol: β-Hexosaminidase Release Assay This assay quantifies the release of lysosomal contents into the extracellular medium, serving as a measure of lysosomal exocytosis.

-

Cell Culture: Plate cells (e.g., HeLa, NRK) in 6-well plates to achieve confluence.

-

Pre-treatment: Incubate cells with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) in serum-free medium for the desired time (e.g., 1-2 hours).

-

Stimulation: Replace the medium with a buffered salt solution (e.g., HMEM) containing a Ca²⁺ ionophore like ionomycin (e.g., 5 µM) to trigger Ca²⁺ influx. Incubate for a short period (e.g., 10 minutes) at 37°C.[17]

-

Sample Collection: Transfer the supernatant to a fresh tube. Wash the cells with PBS and then lyse the remaining cells in the well with a buffer containing 1% Triton X-100.

-

Enzyme Assay: Measure the β-hexosaminidase activity in both the supernatant (released fraction) and the cell lysate (total cellular fraction) using a suitable substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).

-

Calculation: Express the released enzyme activity as a percentage of the total cellular activity (supernatant + lysate).[17]

6.2. Protocol: Autophagy Flux Monitoring using tfLC3 This method uses a tandem fluorescent-tagged LC3B (mRFP-EGFP-LC3B) to differentiate between autophagosomes and autolysosomes.

-

Cell Transfection: Transfect cells (e.g., HeLa) with the tfLC3 plasmid and allow for expression.

-

Treatment: Treat cells with this compound (e.g., 1 µM for 6 hours). Include positive (Bafilomycin A1) and negative (DMSO) controls.

-

Imaging: Fix the cells and acquire images using a confocal microscope with channels for EGFP (green) and mRFP (red).

-

Analysis: Autophagosomes, which have a neutral pH, will appear as yellow puncta (both green and red fluorescence). Autolysosomes, which are acidic, will appear as red-only puncta because the EGFP signal is quenched by the low pH. A block in fusion, as caused by this compound, results in a significant accumulation of yellow puncta.[2]

6.3. Protocol: Immunofluorescence Assay for Lamp-1 Surface Exposure This assay detects the fusion of lysosomes with the plasma membrane by labeling a luminal epitope of the lysosomal protein Lamp-1 that becomes exposed to the extracellular space.

-

Cell Culture: Grow cells (e.g., BSC-1, HeLa) on glass coverslips.

-

Treatment: Treat cells with this compound or vehicle control, followed by stimulation with ionomycin as described in protocol 6.1.

-

Surface Labeling: Immediately after stimulation, place the coverslips on ice to stop membrane trafficking. Incubate the non-permeabilized, live cells with a primary antibody that recognizes the luminal domain of Lamp-1 for 1 hour on ice.

-

Fixation and Permeabilization: Wash the cells with cold PBS, then fix with paraformaldehyde. If desired, permeabilize the cells with a detergent like saponin to visualize intracellular Lamp-1 pools for comparison.

-

Secondary Staining and Imaging: Incubate with a fluorescently labeled secondary antibody. Mount the coverslips and visualize the surface-bound Lamp-1 signal using fluorescence microscopy.[1][19]

Conclusion and Future Directions

This compound is a multifaceted molecular probe that has significantly advanced our understanding of the endolysosomal system. Its ability to potently and specifically inhibit autophagosome-lysosome fusion and Ca²⁺-dependent lysosomal exocytosis, primarily through the activation of RAB5A and inhibition of PIKfyve, makes it an indispensable tool. For drug development professionals, the pathways modulated by this compound are implicated in numerous diseases, including cancer and neurodegeneration, suggesting that its targets could represent valuable therapeutic opportunities. Future research should aim to resolve the conflicting reports on its effect on lysosomal exocytosis and further elucidate the interplay between RAB5A activation and PIKfyve inhibition in mediating its diverse cellular impacts.

References

- 1. The small chemical this compound inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. WO2015124120A1 - this compound as an inhibitor of autophagyand endosomal trafficking and the use thereof for inhibiting tumor progression - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

- 12. Interaction of the late endo-lysosomal lipid PI(3,5)P2 with the Vph1 isoform of yeast V-ATPase increases its activity and cellular stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The signaling lipid PI(3,5)P2 stabilizes V1–Vo sector interactions and activates the V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 15. The small chemical this compound inhibits Ca(2+)-dependent lysosomal exocytosis but not cell resealing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. The small chemical this compound alters the morphology of lysosomes without inhibiting Ca2+-regulated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vacuole-inducing compounds that disrupt endolysosomal trafficking stimulate production of exosomes by glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

Methodological & Application

Vacuolin-1: A Potent Modulator of Endosomal and Lysosomal Function

Application Notes and Protocols for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Vacuolin-1 is a cell-permeable small molecule that has emerged as a critical tool for studying various cellular processes, including lysosomal exocytosis, autophagy, and endosomal trafficking. Its ability to induce the formation of large vacuoles derived from endosomes and lysosomes provides a unique approach to dissecting the intricate pathways of intracellular membrane dynamics.[1][2] This document provides detailed protocols and application notes for the experimental use of this compound in cell culture.

Mechanism of Action

This compound exerts its effects through multiple mechanisms. It is a potent and selective inhibitor of PIKfyve kinase, an enzyme crucial for the maturation of lysosomes.[3][4] By inhibiting PIKfyve, this compound impairs lysosomal function and inhibits autophagy.[3] It also blocks the Ca²⁺-dependent exocytosis of lysosomes, preventing the release of their contents without affecting the resealing of the plasma membrane.[1][3][5] Furthermore, this compound has been shown to activate the small GTPase RAB5A, which contributes to the blockage of autophagosome-lysosome fusion.[6][7] Some studies suggest that the effects of this compound on lysosomal exocytosis may be cell-type dependent.[6] More recently, CapZβ has been identified as a binding protein for this compound, mediating its inhibitory effects on cancer cell migration and metastasis.[8]

Key Applications in Cell Biology Research

-

Inhibition of Autophagy: this compound is a powerful tool to study the role of autophagy in various physiological and pathological conditions. It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[6][9]

-

Modulation of Lysosomal Exocytosis: It allows for the specific inhibition of Ca²⁺-dependent lysosomal exocytosis, enabling researchers to investigate the role of this process in events like plasma membrane repair and cellular signaling.[1][5]

-

Investigation of Endosomal Trafficking: The compound's ability to induce the homotypic fusion of endosomes and lysosomes makes it a valuable agent for studying the dynamics of the endo-lysosomal pathway.[1][10]

-

Cancer Research: this compound has demonstrated anti-metastatic properties by inhibiting colony formation, migration, and invasion of cancer cells, making it a compound of interest in drug development.[3][8]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of this compound in various cell lines and experimental setups.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| HeLa | 1 µM | 20 - 180 min | Induction of vacuoles, inhibition of autophagosome-lysosome fusion. | [3][6] |

| HeLa | 5 µM - 10 µM | 2 hours | Inhibition of ionomycin-induced β-hexosaminidase release. | [1][5] |

| BSC-1 | 1 µM | 1 hour | Specific vacuolation of endosomal and lysosomal compartments. | [1][11] |

| A431 | 1 µM - 10 µM | Not specified | Not specified | [3] |

| RBL-2H3 | 10 µM | 3 hours | Enhanced exocytosis and membrane repair. | [4] |

| BMMCs | 10 µM | 3 hours | Inhibition of exocytosis and membrane repair. | [4] |

Experimental Protocols

Protocol 1: Induction of Vacuolation in Cultured Cells

This protocol describes the general procedure for inducing the formation of endo-lysosomal derived vacuoles using this compound.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in fresh DMSO)[3]

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HeLa, BSC-1) grown on coverslips or in culture dishes

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Microscope for imaging

Procedure:

-

Prepare a working solution of this compound in cell culture medium. A typical starting concentration is 1 µM.[3]

-

Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired time (e.g., 1 hour for BSC-1 cells or 20-180 minutes for HeLa cells).[1][3]

-

After incubation, wash the cells twice with PBS.

-

Fix the cells with the fixative for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

The cells are now ready for imaging or further immunofluorescence staining to visualize specific endosomal or lysosomal markers (e.g., Lamp-1, EEA1).[11]

Protocol 2: Inhibition of Autophagy

This protocol details how to use this compound to inhibit autophagy and observe the accumulation of autophagosomes.

Materials:

-

This compound stock solution

-

Cell culture medium

-

HeLa cells (or other suitable cell line)

-

Lysis buffer for western blotting

-

Primary antibodies against LC3B and SQSTM1/p62

-

Secondary antibodies for western blotting

-

Chemiluminescence detection reagents

Procedure:

-

Seed HeLa cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with this compound at a final concentration of 1 µM for 6 hours.[6] As a positive control for autophagy inhibition, treat a separate set of cells with Bafilomycin A1 (100 nM).

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Perform SDS-PAGE and western blotting with the cell lysates.

-

Probe the membrane with primary antibodies against LC3B and SQSTM1/p62. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of SQSTM1/p62 are indicative of autophagy inhibition.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 3: Inhibition of Ca²⁺-Dependent Lysosomal Exocytosis

This protocol describes an assay to measure the inhibition of lysosomal enzyme release following an artificial increase in intracellular calcium.

Materials:

-

This compound stock solution

-

HeLa cells

-

Ionomycin stock solution (a calcium ionophore)

-

Assay buffer (e.g., HEPES-buffered medium)

-

Substrate for β-hexosaminidase assay

-

Lysis buffer (e.g., 1% Triton X-100) to determine total cellular enzyme content

Procedure:

-

Plate HeLa cells in a multi-well plate.

-

Pre-incubate the cells with this compound (e.g., 5 or 10 µM) for 2 hours in the cell culture medium.[5]

-

Wash the cells and replace the medium with an assay buffer.

-

Induce lysosomal exocytosis by adding ionomycin (e.g., 5 µM) for 10 minutes.[1][5]

-

Collect the supernatant (assay buffer) to measure the amount of released β-hexosaminidase.

-

Lyse the cells in lysis buffer to measure the total cellular β-hexosaminidase content.

-

Perform the β-hexosaminidase activity assay on both the supernatant and the cell lysate.

-

Express the released enzyme activity as a percentage of the total cellular activity. A reduction in the percentage of released enzyme in this compound treated cells compared to control cells indicates inhibition of lysosomal exocytosis.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for assessing autophagy inhibition.

Caption: Workflow for the lysosomal exocytosis inhibition assay.

References

- 1. The small chemical this compound inhibits Ca2+-dependent lysosomal exocytosis but not cell resealing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits endosomal trafficking and metastasis via CapZβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015124120A1 - this compound as an inhibitor of autophagyand endosomal trafficking and the use thereof for inhibiting tumor progression - Google Patents [patents.google.com]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Dissolving and Using Vacuolin-1 in DMSO for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Vacuolin-1 in Dimethyl Sulfoxide (DMSO) for various experimental applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and efficacy in in vitro studies.

Product Information and Solubility

This compound is a cell-permeable triazine-based compound known as a potent and selective inhibitor of PIKfyve kinase.[1][2] This inhibition disrupts lysosomal maturation and function, making this compound a valuable tool for studying autophagy, lysosomal exocytosis, and intracellular vesicle transport.[1][3][4] Its molecular weight is 577.42 g/mol .[2]

Proper solubilization is the first critical step for obtaining reliable and reproducible experimental results. The solubility of this compound can vary slightly based on the purity of the compound and the solvent.

Table 1: Summary of this compound Solubility in DMSO

| Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Recommendations | Source(s) |

| 10 mg/mL | 17.31 mM | Use fresh, moisture-free DMSO. | [2] |

| ≥7.28 mg/mL | ≥12.61 mM | Use of an ultrasonic bath is beneficial. | [5] |

| 5.77 mg/mL | 9.99 mM | Sonication is recommended to aid dissolution. | [6] |

| ≤5 mg/mL | ≤8.66 mM | N/A | [1] |

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is highly recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in cell culture medium or experimental buffer.

Materials and Equipment:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated pipette

Procedure:

-

Calculation: Determine the required mass of this compound and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 577.42 g/mol x 1000 mg/g = 5.77 mg

-

-

Weighing: Carefully weigh 5.77 mg of this compound powder and place it into a sterile microcentrifuge tube. To minimize static, it is advisable to centrifuge the vial briefly before opening.[6]

-

Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Aiding Solubility: To ensure complete dissolution, warm the solution to 37°C for a few minutes and sonicate in an ultrasonic water bath until the solution is clear.[1][6] Visual inspection is crucial to confirm that no solid particles remain.

-

Sterilization (Optional): If required for your specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

Table 2: Reconstitution Volumes for this compound Stock Solutions

| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 1.73 mL |

| 5 mM | 1 mg | 0.346 mL (346 µL) |

| 10 mM | 1 mg | 0.173 mL (173 µL) |

| 1 mM | 5 mg | 8.66 mL |

| 5 mM | 5 mg | 1.73 mL |

| 10 mM | 5 mg | 0.866 mL (866 µL) |

Calculations are based on a molecular weight of 577.42 g/mol .[1][2]

Storage and Handling of Stock Solutions

Proper storage is essential to maintain the stability and activity of this compound.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[2]

-

Storage Temperature:

-

Inert Gas: For maximum stability, store the powder and DMSO stock solutions under an inert gas like nitrogen.[1][3]

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound potently and reversibly inhibits autophagosome-lysosome fusion by activating RAB5A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. This compound | Autophagy | PI3K | TargetMol [targetmol.com]

Application Notes: Step-by-Step Guide for Using Vacuolin-1 in a Lysosomal Exocytosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolin-1 is a cell-permeable small molecule that has been utilized in cell biology to study endosomal and lysosomal trafficking. It is known to induce the rapid formation of large, swollen vacuoles derived from endosomes and lysosomes.[1][2] Its role in lysosomal exocytosis, the process by which lysosomes fuse with the plasma membrane to release their contents, is a subject of active investigation with conflicting reports in the scientific literature. Some studies suggest that this compound is a potent inhibitor of Ca²⁺-dependent lysosomal exocytosis, while others indicate it has no inhibitory effect or may even enhance exocytosis under specific conditions.[3][4] This document provides a detailed guide for using this compound in lysosomal exocytosis assays, addressing the existing controversies and offering protocols for key experiments.

This compound is also recognized as a potent and selective inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[5][6] This inhibition is thought to be a key part of its mechanism of action. Additionally, this compound has been shown to activate the small GTPase Rab5A, which is involved in endosomal fusion.[7][8]

These application notes will provide researchers with the necessary protocols to investigate the effects of this compound on lysosomal exocytosis, present the conflicting data in a structured format, and offer visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation

The effects of this compound on lysosomal exocytosis have yielded varied results across different studies. The following tables summarize the quantitative data from key publications to provide a clear comparison.

Table 1: Effect of this compound on β-Hexosaminidase Release

| Cell Line | This compound Concentration | Stimulus | Incubation Time | Result | Reference |

| HeLa | 5 µM or 10 µM | 5 µM Ionomycin | 2 hours | No more β-hexosaminidase release compared to unstimulated cells (~4% of total) | [1][9] |

| HeLa | 5 µM | 5 µM Ionomycin | 1 hour | No inhibition of ionomycin-induced β-hexosaminidase secretion | [3] |

| NRK | 5 µM | 5 µM Ionomycin | 1 hour | No inhibition of ionomycin-induced β-hexosaminidase secretion | [3] |

| BMMCs | 10 µM | FcepsilonRI triggering | 3 hours | Inhibition of exocytosis | [4][6] |

| RBL-2H3 | Not specified | FcepsilonRI triggering | Not specified | Enhanced exocytosis | [4] |

Table 2: Effect of this compound on Lamp-1 Surface Expression

| Cell Line | This compound Concentration | Stimulus | Result | Reference |

| BSC-1 | 1 µM | 5 µM Ionomycin | Complete inhibition of the surface appearance of Lamp-1 | [1][7] |

| HeLa | 5 µM | 5 µM Ionomycin | No alteration in the punctate Lamp-1 surface staining | [3] |

| NRK | 5 µM | 5 µM Ionomycin | No alteration in the punctate Lamp-1 surface staining | [3] |

Experimental Protocols

Two primary methods are used to assess lysosomal exocytosis: measuring the release of lysosomal enzymes, such as β-hexosaminidase, into the extracellular medium, and detecting the appearance of lysosomal membrane proteins, like Lamp-1, on the cell surface.

Protocol 1: β-Hexosaminidase Release Assay

This assay quantifies the activity of the lysosomal enzyme β-hexosaminidase released from cells following stimulation.

Materials:

-

Cells of interest (e.g., HeLa, NRK, BMMCs)

-

12-well cell culture plates

-

This compound (stock solution in DMSO)

-

Ionomycin (or other desired stimulus)

-

Phenol red-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, with protease inhibitors)

-

96-well black plates

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG), substrate

-

Substrate buffer (e.g., 40 mM sodium citrate, 88 mM Na₂PO₄, pH 4.5)

-

Stop solution (e.g., 2 M Na₂CO₃, 1.1 M Glycine, pH 10.0)[1]

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.[1]

-

This compound Pre-treatment:

-

Stimulation:

-

Sample Collection:

-

Supernatant: Carefully collect the supernatant from each well. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet any cell debris. Transfer the cleared supernatant to a new tube.[1]

-

Cell Lysate: Wash the cells remaining in the wells with PBS. Add cell lysis buffer to each well and lyse the cells (e.g., by scraping and sonication). Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.[1]

-

-

Enzymatic Assay:

-

In a 96-well black plate, add a sample of the supernatant and a diluted sample of the cell lysate in triplicate.

-

Prepare the substrate solution by dissolving MUG in the substrate buffer.

-

Add the substrate solution to each well.

-

Incubate the plate at 37°C for 15-60 minutes.[5]

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of β-hexosaminidase released using the following formula: % Release = [Fluorescence (Supernatant) / (Fluorescence (Supernatant) + Fluorescence (Lysate))] x 100

-

Protocol 2: Lamp-1 Surface Expression Assay

This assay detects the presence of the lysosomal-associated membrane protein 1 (Lamp-1) on the outer leaflet of the plasma membrane, which is indicative of lysosome-plasma membrane fusion.

Materials:

-

Cells of interest

-

Cell culture plates or coverslips

-

This compound

-

Stimulus (e.g., Ionomycin)

-

Primary antibody against the luminal domain of Lamp-1

-

Fluorescently labeled secondary antibody

-

Blocking buffer (e.g., 5% FCS in PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for total Lamp-1 staining control)

-

DAPI (for nuclear staining)

-

Flow cytometer or fluorescence microscope

Procedure for Flow Cytometry:

-

Cell Preparation and Treatment:

-

Grow cells in suspension or detach adherent cells.

-

Pre-treat cells with this compound as described in Protocol 1.

-

Stimulate the cells to induce lysosomal exocytosis.

-

-

Staining:

-

Keep cells on ice for all subsequent steps.

-

Pellet the cells by centrifugation.

-

Resuspend the cells in blocking buffer and incubate for 10 minutes on ice.

-

Add the primary anti-Lamp-1 antibody and incubate for 30-60 minutes on ice.

-

Wash the cells with PBS.

-

Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash the cells with PBS.

-

-

Analysis:

-

Resuspend the cells in PBS.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell population.

-

Procedure for Immunofluorescence Microscopy:

-

Cell Seeding and Treatment:

-

Grow cells on coverslips.

-

Perform this compound pre-treatment and stimulation as described above.

-

-

Staining:

-

Place coverslips on ice and wash with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Wash with PBS.

-

Block with blocking buffer.

-

Incubate with the primary anti-Lamp-1 antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-